4-[butyl(ethyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
Description
This compound is a sulfonamide-based benzamide derivative featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and a sulfamoylphenyl moiety. The structure includes two distinct sulfamoyl groups: one with butyl-ethyl substituents and another linked to the 5-ethyl-1,3,4-thiadiazol-2-yl ring. Such dual sulfamoyl functionalities are characteristic of compounds designed for enhanced binding to biological targets, particularly enzymes like carbonic anhydrases or bacterial dihydropteroate synthases (DHPS) . The ethyl group on the thiadiazole ring likely contributes to lipophilicity and metabolic stability, while the butyl-ethyl sulfamoyl group may modulate solubility and pharmacokinetic properties.
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O5S3/c1-4-7-16-28(6-3)36(32,33)20-12-8-17(9-13-20)22(29)24-18-10-14-19(15-11-18)35(30,31)27-23-26-25-21(5-2)34-23/h8-15H,4-7,16H2,1-3H3,(H,24,29)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYUVRFPQKSOBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(S3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural similarities but differ in substituents, heterocyclic cores, or sulfamoyl modifications. Key comparisons are summarized in Table 1 and elaborated below.
Table 1: Structural and Functional Comparison of Analogs
*Molecular weight estimated based on analogous structures.
Heterocyclic Core Modifications
- Thiadiazole vs. Oxadiazole: The target compound’s 1,3,4-thiadiazole core (with sulfur) contrasts with oxadiazole analogs (e.g., ).
- Substituent Position: The 5-ethyl group on the thiadiazole in the target compound vs. 5-methyl in or 5-(4-fluorophenyl) in alters steric and electronic profiles.
Sulfamoyl Group Variations
- Butyl(ethyl)sulfamoyl : Present in the target compound and , this group balances hydrophobicity (butyl) and moderate polarity (ethyl). It may reduce renal clearance compared to smaller substituents.
- Benzyl(ethyl)sulfamoyl : In , the benzyl group introduces aromaticity, which could enhance binding to hydrophobic enzyme pockets but may increase CYP450-mediated metabolism.
Functional Additions
- Aromatic Carbonyl (Phenylcarbonyl) : The analog in replaces one sulfamoyl group with a phenylcarbonyl-benzamide, favoring π-π interactions with target proteins. This modification might reduce solubility but improve target affinity.
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